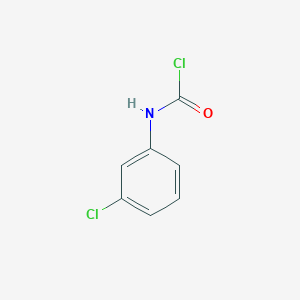
(3-Chlorophenyl)carbamic chloride
Übersicht
Beschreibung
(3-Chlorophenyl)carbamic chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Carbamates
One of the primary applications of (3-Chlorophenyl)carbamic chloride is in the synthesis of carbamates. Carbamates are versatile compounds used in various fields, including agriculture and pharmaceuticals. The synthesis typically involves the reaction of this compound with alcohols or amines under catalytic conditions.
Catalytic Methods:
- Recent studies have shown that zinc chloride can effectively catalyze the formation of carbamates from this compound and various substrates. For instance, the reaction of 4-(3-chlorophenyl)but-1-ol with carbamoyl chlorides yielded significant yields (73% to 77%) of the desired carbamate products .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of drugs that act on the central nervous system.
Case Study: Bupropion
- Bupropion hydrochloride, an antidepressant and smoking cessation aid, utilizes intermediates derived from this compound in its synthesis. The compound's ability to modulate neurotransmitter levels makes it a valuable therapeutic agent .
Agrochemical Uses
In agriculture, this compound is utilized to create herbicides and plant growth regulators. Its derivatives can inhibit specific enzymes in plants, thereby controlling growth and development.
Example: Chlorpropham
- Chlorpropham, a derivative of this compound, is widely used as a herbicide and plant growth retardant. It plays a crucial role in agricultural practices by managing unwanted plant growth and enhancing crop yield .
Industrial Applications
The compound also finds applications in various industrial processes, particularly in the production of polymers and coatings.
Polyurethane Production:
- Carbamates derived from this compound are significant in synthesizing polyurethane polymers, which are essential for manufacturing synthetic fibers, adhesives, foams, and surface coatings .
Environmental Considerations
While this compound has numerous applications, its environmental impact must be considered. Regulatory assessments often evaluate its toxicity and potential effects on human health and ecosystems.
Toxicological Studies:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-Chlorophenyl)carbamic chloride, and what reaction conditions optimize yield and purity?
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the carbamic chloride moiety (e.g., δ ~3.25 ppm for N-methyl groups) and aromatic proton environments (δ 7.24–7.35 ppm for 3-chlorophenyl protons) .
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~3280 cm⁻¹ (N-H stretch, if present) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M+Na]⁺ at m/z 389.0548) validates molecular composition .
- Melting Point : 164–166°C serves as a preliminary purity indicator .
Q. How should this compound be stored to maintain stability in laboratory settings?
Methodological Answer:
- Temperature : Store at 0–6°C in a desiccator to prevent hydrolysis .
- Atmosphere : Use inert gas (N₂/Ar) in sealed vials to avoid moisture ingress.
- Handling : Aliquot small quantities for daily use; avoid repeated warming/cooling cycles.
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps (e.g., amine vs. carbamic chloride reactivity) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange during hydrolysis.
- Computational Modeling : DFT calculations can predict transition states (e.g., nucleophilic attack on the carbonyl carbon) .
Q. What strategies address discrepancies in purity assessments of this compound across different analytical batches?
Methodological Answer:
- Cross-Validation : Compare NMR, HRMS, and HPLC data to rule out matrix effects.
- Standardized Protocols : Use internal standards (e.g., 4-fluorophenyl analogs) during quantification .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed carbamic acids) from moisture exposure .
Q. What engineering controls and personal protective equipment (PPE) are recommended when handling this compound in large-scale reactions?
Methodological Answer:
- PPE : Acid-resistant gloves (e.g., nitrile), full-face shield, and lab coat .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to capture vapors .
- Waste Management : Neutralize residues with 10% NaOH before disposal; collaborate with certified waste handlers .
Q. Key Research Gaps
- Ecotoxicology : Limited data on environmental persistence or bioaccumulation (see Section 12 of ) .
- Mechanistic Detail : Further studies needed on stereochemical outcomes in asymmetric reactions .
Eigenschaften
Molekularformel |
C7H5Cl2NO |
|---|---|
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
PTPFCDUAUCDTRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














